molecular formula C28H27N3O3S B4053249 7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-11-1

7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4053249
CAS No.: 476483-11-1
M. Wt: 485.6 g/mol
InChI Key: XLKUEBKIOXSQHT-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-methoxyphenyl)-2-methyl-4-(3-methyl-2-thienyl)-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is 485.17731291 g/mol and the complexity rating of the compound is 892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of similar compounds, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified, exhibiting strong diuretic properties and potential as a new hypertension remedy. These modifications reveal differences in crystal packing and organization, suggesting the structural versatility and potential pharmacological applications of closely related compounds (Shishkina et al., 2018).

Antiproliferative Activity Against Cancer Cell Lines

Thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides, and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives, including compounds with methoxyphenyl groups, have shown significant antiproliferative activity against a range of cancer cell lines. Specifically, derivatives with the methoxyphenylcarboxamide moiety demonstrated high activity, particularly against melanoma and breast cancer cell lines, highlighting the potential of such compounds in cancer treatment (Hung et al., 2014).

Enamine Chemistry and Potential Reactivity

The preparation and alkylation of cyclic and non-cyclic enamino-thiones, including those with methoxyphenyl and pyrrolidinyl groups, illustrate the chemical reactivity and versatility of these compounds. These processes result in S-alkylated iminium iodides and hexahydro quinolinium halides, offering insights into synthetic routes and potential applications in developing pharmacologically active molecules (Rasmussen et al., 1981).

Synthesis and Inhibition of ATM Kinase

Novel 3-quinoline carboxamides, as potential inhibitors of the ataxia telangiectasia mutated (ATM) kinase, have been explored for their selectivity and efficacy. These compounds, optimized from initial hits, demonstrated potent ATM inhibition, suitable for oral administration, and efficacy in disease-relevant models. This suggests that structurally similar quinoline carboxamides could be promising candidates for therapeutic intervention in diseases where ATM kinase is a critical target (Degorce et al., 2016).

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-16-11-13-35-27(16)26-24(28(33)31-23-6-4-5-12-29-23)17(2)30-21-14-19(15-22(32)25(21)26)18-7-9-20(34-3)10-8-18/h4-13,19,26,30H,14-15H2,1-3H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKUEBKIOXSQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)NC5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476483-11-1
Record name 7-(4-METHOXYPHENYL)-2-METHYL-4-(3-METHYL-2-THIENYL)-5-OXO-N-(2-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(4-Methoxyphenyl)-2-methyl-4-(3-methylthiophen-2-yl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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